molecular formula C22H23NO3 B5878610 (3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine

(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine

Cat. No. B5878610
M. Wt: 349.4 g/mol
InChI Key: LYYSLSFJEMCHDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,4-dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine, commonly known as DMBA, is a synthetic chemical compound that has been widely used in scientific research. DMBA is a member of the amphetamine family and has been studied for its potential use as a research tool in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

DMBA acts by binding to and activating the trace amine-associated receptor 1 (TAAR1) in the brain. TAAR1 is a G protein-coupled receptor that is expressed in the brain and is involved in the regulation of dopamine and other neurotransmitters. Activation of TAAR1 by DMBA leads to an increase in the release of dopamine, norepinephrine, and serotonin in the brain, resulting in the stimulant effects of the compound.
Biochemical and Physiological Effects:
DMBA has been shown to have a number of biochemical and physiological effects. In addition to its stimulant properties, DMBA has been shown to increase heart rate and blood pressure, as well as cause hyperthermia and hyperactivity in animal models. DMBA has also been shown to induce oxidative stress and apoptosis in certain cell types.

Advantages and Limitations for Lab Experiments

One advantage of using DMBA in lab experiments is its ability to selectively activate TAAR1 without affecting other receptors in the brain. This makes DMBA a useful tool for studying the role of TAAR1 in the regulation of dopamine and other neurotransmitters. However, DMBA has some limitations in lab experiments, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research involving DMBA. One area of interest is the development of new drugs that target TAAR1 for the treatment of psychiatric disorders such as depression and drug addiction. Another area of interest is the study of the long-term effects of DMBA on the brain and the potential for neurotoxicity. Additionally, further research is needed to fully understand the biochemical and physiological effects of DMBA and its potential as a research tool in the fields of pharmacology, neuroscience, and biochemistry.
Conclusion:
In conclusion, DMBA is a synthetic chemical compound that has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA acts by binding to and activating TAAR1 in the brain, resulting in the release of dopamine, norepinephrine, and serotonin. DMBA has a number of biochemical and physiological effects, including its stimulant properties and potential for inducing oxidative stress and apoptosis. While DMBA has some limitations in lab experiments, it remains a useful tool for studying the role of TAAR1 in the regulation of neurotransmitters and holds promise for future research in the fields of pharmacology, neuroscience, and biochemistry.

Synthesis Methods

DMBA can be synthesized using a variety of methods, including the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybiphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields DMBA as a white crystalline powder with a melting point of 140-142°C.

Scientific Research Applications

DMBA has been widely used in scientific research as a tool to study the effects of amphetamine-like compounds on the central nervous system. DMBA has been shown to have stimulant properties and can increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects make DMBA useful in the study of drug addiction, depression, and other psychiatric disorders.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-methoxy-5-phenylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-24-20-12-10-18(17-7-5-4-6-8-17)14-19(20)23-15-16-9-11-21(25-2)22(13-16)26-3/h4-14,23H,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYSLSFJEMCHDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=CC=C2)NCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxybenzyl)(4-methoxy-3-biphenylyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.